molecular formula C12H23NO4 B11867442 (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid CAS No. 276869-42-2

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Cat. No.: B11867442
CAS No.: 276869-42-2
M. Wt: 245.32 g/mol
InChI Key: LVZWGNMPKUWSEF-VIFPVBQESA-N
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Description

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is an organic compound that features a tert-butoxy group, an amino group, and a keto group on an octanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . These methods ensure the efficient production of the compound while maintaining its structural integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under specific conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The amino group can participate in substitution reactions, especially when protected by the Boc group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Synthetic Chemistry

Building Block for Peptide Synthesis

One of the primary applications of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is its role as a building block in peptide synthesis. The compound can be utilized in solid-phase peptide synthesis due to its ability to form stable bonds with other amino acids. It is particularly advantageous because the tert-butoxy group enhances solubility and reactivity, allowing for more efficient coupling reactions.

Potential Therapeutic Applications

Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic roles. Its structural features allow it to engage selectively with target proteins, potentially modulating their functions.

Case Study: Enzyme Inhibition

Studies have shown that this compound can influence enzymatic activities by acting as an inhibitor or substrate in metabolic pathways. For instance, ongoing research is investigating its effects on specific enzymes involved in metabolic disorders, aiming to develop novel therapeutic strategies.

Biochemical Research

Interactions with Biological Molecules

The interactions of this compound with biological molecules are being actively studied to understand its biochemical roles better. The presence of the amino group allows for hydrogen bonding, while the tert-butoxy group may facilitate interactions with hydrophobic regions of proteins.

Data Table: Structural Comparisons

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acidContains a benzyloxy groupDifferent hydrophobic properties due to the aromatic ring
(S)-2-Amino-8-hydroxy-8-oxooctanoic acidContains a hydroxyl groupPotential for different reactivity profiles due to hydroxyl functionality
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acidContains a methoxy groupVarying steric effects compared to tert-butoxy

Mechanism of Action

The mechanism by which (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-8-(tert-butoxycarbonyl)-8-oxooctanoic acid
  • (S)-2-Amino-8-(tert-butoxycarbonyl)octanoic acid
  • (S)-2-Amino-8-(tert-butoxy)octanoic acid

Uniqueness

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is unique due to the presence of both a tert-butoxy group and a keto group on the octanoic acid backbone

Biological Activity

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a keto group, and a tert-butoxy substituent. Its molecular formula is C13_{13}H25_{25}NO3_3, with a molecular weight of approximately 241.32 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.

Mechanisms of Biological Activity

Research indicates that this compound can influence enzymatic activities by acting as both a substrate and an inhibitor. Its structural features allow it to engage in selective interactions with target proteins, potentially modulating their functions. The amino group can form hydrogen bonds, while the tert-butoxy group may interact with hydrophobic regions of proteins or enzymes.

Potential Therapeutic Applications

  • Enzyme Inhibition :
    • Studies suggest that this compound may serve as an inhibitor in various enzymatic pathways, which could lead to novel therapeutic strategies for diseases such as cancer.
    • For instance, it has shown promise in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression .
  • Building Block for Peptides :
    • Its structural properties make it suitable for synthesizing biologically active peptides, which could have therapeutic applications in treating various conditions.
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects, suggesting its use in neurodegenerative diseases. However, further research is required to elucidate these mechanisms fully .

Enzymatic Assays

In vitro assays have demonstrated that this compound can modulate the activity of specific enzymes. For example, it was tested against various HDAC isoforms and showed selective inhibition patterns that could be beneficial for therapeutic targeting .

Comparative Studies

A comparative analysis with structurally similar compounds highlighted the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acidContains a benzyloxy groupDifferent hydrophobic properties due to the aromatic ring
(S)-2-Amino-8-hydroxy-8-oxooctanoic acidContains a hydroxyl groupPotential for different reactivity profiles due to hydroxyl functionality
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acidContains a methoxy groupVarying steric effects compared to tert-butoxy

This table illustrates how the tert-butoxy substituent contributes to the distinct biological properties of this compound compared to its analogs.

Properties

CAS No.

276869-42-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

LVZWGNMPKUWSEF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)N

Origin of Product

United States

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